molecular formula C4H7ClN2 B1206627 2-(chloromethyl)-4,5-dihydro-1H-imidazole CAS No. 50342-08-0

2-(chloromethyl)-4,5-dihydro-1H-imidazole

Cat. No. B1206627
CAS RN: 50342-08-0
M. Wt: 118.56 g/mol
InChI Key: YFBPRBZDQSMTKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(chloromethyl)-4,5-dihydro-1H-imidazole often involves complex reactions and conditions to achieve the desired chemical structure. For example, the one-pot synthesis approach has been developed to create diversely functionalized trisubstituted imidazoles from readily available monothio-1,3-diketones, illustrating the compound's versatile synthetic utility in creating novel chemical entities (Yugandar et al., 2016).

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structure of 2-(chloromethyl)-4,5-dihydro-1H-imidazole derivatives. These studies reveal the planarity of the phenyl and imidazole rings and the existence of significant torsion in certain bonds, providing insights into the compound's stereochemistry and electronic structure (Kamini Kapoor et al., 2011).

Chemical Reactions and Properties

The reactivity of 2-(chloromethyl)-4,5-dihydro-1H-imidazole and its derivatives under various conditions has been extensively studied. For instance, the compound's reaction with tertiary nitronate anions to afford trisubstituted ethylenic double bonds showcases its reactivity and potential in synthetic organic chemistry (M. Crozet et al., 1985).

Physical Properties Analysis

Investigations into the physical properties of 2-(chloromethyl)-4,5-dihydro-1H-imidazole derivatives reveal their crystalline nature and the impact of molecular structure on their physical form. Studies on the crystal packing, hydrogen bonding, and π-π interactions provide a comprehensive understanding of how these molecules interact in the solid state, influencing their stability and reactivity (Bhaskar Nath & J. Baruah, 2012).

Scientific Research Applications

Synthesis and Medical Applications

  • Hybrid Molecule Synthesis: A research project explored the synthesis of novel benzimidazole-pyrazoline hybrid molecules using 2-(chloromethyl)-4,5-dihydro-1H-imidazole. These compounds exhibited significant anti-diabetic potential, demonstrated by α-glucosidase inhibition activity, potentially valuable in medicinal chemistry (Ibraheem et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitor for Metals: Imidazole derivatives including 2-(chloromethyl)-4,5-dihydro-1H-imidazole have been studied as corrosion inhibitors for metals like mild steel in acidic solutions. Their effectiveness in this regard opens avenues in industrial applications, particularly in extending the lifespan of metal components (Zhang et al., 2015).

Spectroscopic Analysis and Molecular Docking

  • Spectroscopic Characterization: Spectroscopic analysis, including IR, FT-Raman, and NMR techniques, was performed on derivatives of 2-(chloromethyl)-4,5-dihydro-1H-imidazole. This research provides insights into the molecular structure and reactive properties, essential for understanding their potential applications in various scientific fields (Thomas et al., 2018).

Catalysis and Chemical Reactions

  • Catalytic Applications: The use of 2-(chloromethyl)-4,5-dihydro-1H-imidazole in the synthesis of heterogeneous catalysts, such as manganese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr), highlights its role in catalysis. These catalysts are effective in oxidation reactions, important in chemical synthesis and industrial processes (Zadehahmadi et al., 2014).

DNA Interactions and Antitumor Potential

  • DNA Interactions and Anticancer Research: Imidazole compounds, including 2-(chloromethyl)-4,5-dihydro-1H-imidazole derivatives, have been studied for their potential to interact with DNA and exhibit antitumor activities. This research area is crucial in developing new cancer therapies (Sasaki et al., 2006).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2/c5-3-4-6-1-2-7-4/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBPRBZDQSMTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330078
Record name 2-(CHLOROMETHYL)-2-IMIDAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole

CAS RN

50342-08-0
Record name 2-(Chloromethyl)-4,5-dihydro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050342080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(CHLOROMETHYL)-2-IMIDAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ676EE9GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Sączewski, M Gdaniec, K Data - Heterocyclic Communications, 2017 - degruyter.com
S-[(4,5-dihydro-1H-imidazol-2-yl)methyl]sulfothioate, a new imidazoline-containing Bunte salt 4 was prepared by reacting 2-chloromethylimidazoline 3 with sodium thiosulfate in …
Number of citations: 2 www.degruyter.com
A Wasilewska, F Sączewski, AL Hudson… - European Journal of …, 2014 - Elsevier
The aim of these studies was to establish the influence of fluorination of the indazole ring on the pharmacological properties of two selective α 2 -adrenoceptor (α 2 -AR) agonists: 1-[(…
Number of citations: 18 www.sciencedirect.com
WS Saari, W Halczenko, WC Randall… - Journal of medicinal …, 1983 - ACS Publications
A series of 2-(aminomethyl) imidazolines related tothe-adrenergic antagonist phentolamine was prepared and evaluated for-adrenergic agonist and antagonist activities in the isolated, …
Number of citations: 10 pubs.acs.org
J Saczewski, A Hudson, M Scheinin… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 2-[(heteroaryl)methyl]imidazolines was synthesized and tested for their activities at α 1 - and α 2 -adrenoceptors and imidazoline I 1 and I 2 receptors. The most active 2-[(…
Number of citations: 12 www.sciencedirect.com
J Sączewski, A Hudson, M Scheinin… - European Journal of …, 2016 - Elsevier
In a search for novel antihypertensive drugs we applied scaffold hopping from the previously described α 1 -adrenergic receptor antagonists, 1-[(imidazolin-2-yl)methyl]indazoles. The …
Number of citations: 16 www.sciencedirect.com
ME Giusepponi, C Cifani… - ACS medicinal …, 2016 - ACS Publications
Tolerance and dependence associated with chronic opioid exposure result from molecular, cellular, and neural network adaptations. Such adaptations concern opioid and nonopioid …
Number of citations: 8 pubs.acs.org
G Caprioli, V Mammoli, M Ricciutelli, G Sagratini… - European Journal of …, 2015 - Elsevier
Tolerance to opioid administration represents a serious medical alert in different chronic conditions. This study compares the effects of the imidazoline compounds 1, 2, and 3 on …
Number of citations: 5 www.sciencedirect.com
A Graul, J Castaner - Drugs of the Future, 1998 - access.portico.org
Erectile dysfunction, a relatively new term that has begun to substitute the word impotence in medical usage, refers to the inability to achieve penile erection sufficient for sexual …
Number of citations: 2 access.portico.org

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